molecular formula C14H18N2O2S2 B5150990 isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate

isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate

Cat. No. B5150990
M. Wt: 310.4 g/mol
InChI Key: QKRAGBYPXNTQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate involves the inhibition of tubulin polymerization, which is essential for cell division. The compound also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate has been shown to have various biochemical and physiological effects. It exhibits low toxicity towards normal cells, making it a promising candidate for cancer therapy. The compound also has anti-inflammatory properties, which can be beneficial for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate in lab experiments is its potent anticancer activity against various cancer cell lines. However, the compound's low solubility in water can be a limitation in certain experiments, requiring the use of organic solvents.

Future Directions

There are several future directions for the study of isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate. One area of interest is the investigation of its potential use in combination with other anticancer drugs to enhance its therapeutic efficacy. Further studies can also be conducted to explore the compound's mechanism of action in more detail and identify potential targets for cancer therapy. Additionally, the compound's anti-inflammatory properties can be studied for the treatment of inflammatory diseases.

Synthesis Methods

Isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate can be synthesized through a multi-step process involving the reaction of 2-chloro-4,6-dimethylthieno[2,3-d]pyrimidine with sodium thiomethoxide, followed by the reaction with isopropyl 2-bromoacetate. The final product is obtained through a purification process using chromatography techniques.

Scientific Research Applications

Isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate has been studied for its potential therapeutic applications in various scientific research fields. One of the primary areas of interest is in the treatment of cancer. Studies have shown that the compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

propan-2-yl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-7(2)18-14(17)10(5)20-13-11-8(3)9(4)19-12(11)15-6-16-13/h6-7,10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRAGBYPXNTQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SC(C)C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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